3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C15H14N2O6 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[(4-methyl-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is 318.08518617 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Multicomponent Synthetic Approaches
The compound has been involved in multicomponent synthetic approaches, such as the Ugi-5-centre-4-component reaction, demonstrating its utility in constructing complex molecules. This process has been used to create polysubstituted cis-fused hexahydrofuro[3,2-b]pyridine derivatives, showcasing the compound's relevance in the synthesis of natural product-like compounds with potential pharmacological activities (Sonaglia, L. et al., 2012).
Ring Transformation Techniques
Ring transformation techniques utilizing the compound or its derivatives have been employed to achieve stereo- and regioselective synthesis. These techniques are instrumental in the development of novel organic compounds with enhanced chemical and biological properties, such as the synthesis of novel cyclopropane-based compounds with unique functionalities (Fattori, D. et al., 1993).
Aza-Diels-Alder Reactions
The compound has been a key player in Aza-Diels-Alder reactions, a cornerstone methodology in heterocyclic chemistry. These reactions have facilitated the asymmetric synthesis of bicyclic amino acid derivatives, highlighting the compound's versatility in synthesizing chiral building blocks for pharmaceuticals (Waldmann, H. et al., 1991).
Diels−Alder Reaction for Aniline Synthesis
Furthermore, the compound and its analogs have been utilized in Diels−Alder reactions to produce polysubstituted anilines. This method underscores the compound's role in creating aniline derivatives, which are crucial intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals (Padwa, A. et al., 1997).
Cycloaddition Reactions
Cycloaddition reactions involving the compound have been explored for synthesizing novel triazoles and related structures. These reactions are key for generating compounds with potential applications in material science and medicinal chemistry (Almirante, N. et al., 1986).
Properties
IUPAC Name |
3-[(4-methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-7-2-3-8(6-9(7)17(21)22)16-14(18)12-10-4-5-11(23-10)13(12)15(19)20/h2-6,10-13H,1H3,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXPBFSXDVZTQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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